molecular formula C23H24N2O2 B11356418 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide

Cat. No.: B11356418
M. Wt: 360.4 g/mol
InChI Key: ZZLDHQQXBIOMGS-UHFFFAOYSA-N
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Description

3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core with methoxy, pyridinyl, and isopropylbenzyl substituents, which contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamide Core: The initial step involves the reaction of 3-methoxybenzoic acid with thionyl chloride to form 3-methoxybenzoyl chloride.

    Amidation Reaction: The benzoyl chloride is then reacted with 4-(propan-2-yl)benzylamine in the presence of a base such as triethylamine to form the intermediate benzamide.

    Pyridinyl Substitution:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.

    Reduction: The benzamide core can be reduced to form the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridinyl and benzyl positions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of 3-hydroxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide.

    Reduction: Formation of 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzylamine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying protein-ligand interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylphenyl)amino)benzamide
  • N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives

Uniqueness

3-methoxy-N-[4-(propan-2-yl)benzyl]-N-(pyridin-2-yl)benzamide stands out due to its unique combination of substituents, which confer distinct chemical properties and reactivity

Properties

Molecular Formula

C23H24N2O2

Molecular Weight

360.4 g/mol

IUPAC Name

3-methoxy-N-[(4-propan-2-ylphenyl)methyl]-N-pyridin-2-ylbenzamide

InChI

InChI=1S/C23H24N2O2/c1-17(2)19-12-10-18(11-13-19)16-25(22-9-4-5-14-24-22)23(26)20-7-6-8-21(15-20)27-3/h4-15,17H,16H2,1-3H3

InChI Key

ZZLDHQQXBIOMGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN(C2=CC=CC=N2)C(=O)C3=CC(=CC=C3)OC

Origin of Product

United States

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